molecular formula C8H17NO2 B1375267 3-Amino-1-(oxan-4-yl)propan-1-ol CAS No. 1504397-37-8

3-Amino-1-(oxan-4-yl)propan-1-ol

Cat. No.: B1375267
CAS No.: 1504397-37-8
M. Wt: 159.23 g/mol
InChI Key: MAJJYXKAWACLLD-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-4-yl)propan-1-ol is a chemical compound with the molecular formula C6H13NO3. It is a white crystalline solid that is soluble in water and has a melting point of 120-122°C. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-ol typically involves the reaction of oxirane (ethylene oxide) with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxan-4-yl derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-1-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride: A closely related compound with similar chemical properties and applications.

    3-Amino-1-propanol: Another similar compound used in the synthesis of polyurethanes and other polymers.

    2-methyl-1-[(oxan-4-yl)amino]propan-2-ol: A compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.

Uniqueness

Its ability to participate in a wide range of chemical reactions and its solubility in water make it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-amino-1-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJYXKAWACLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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